Diethyl (3-chloropropyl)malonate

説明

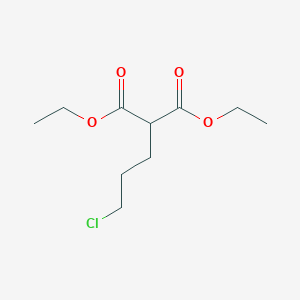

Diethyl (3-chloropropyl)malonate is an organic compound with the molecular formula C10H17ClO4 and a molecular weight of 236.69 g/mol . It is commonly used as an intermediate in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a chloropropyl

生物活性

Diethyl (3-chloropropyl)malonate (DCM) is a malonate derivative that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a chloropropyl group attached to a diethyl malonate backbone. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of DCM typically involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane. This reaction can be facilitated by using bases such as potassium carbonate (K2CO3) in various solvents. For instance, one study reported an 85.2% yield when employing nano-K2CO3 as a base at 65 °C . The overall reaction scheme can be summarized as follows:

- Reactants : Diethyl malonate + 1-bromo-3-chloropropane

- Conditions : Base (e.g., K2CO3), temperature control

- Product : this compound

Antimicrobial Properties

Research indicates that malonate derivatives, including DCM, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various malonates against pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals . The chloropropyl group may contribute to enhanced membrane permeability, facilitating the compound's entry into microbial cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancers . The structural similarity to other known enzyme inhibitors positions DCM as a candidate for further exploration.

Case Studies

- Synthesis and Biological Evaluation : A recent study synthesized DCM and evaluated its biological activity against various cancer cell lines. The results indicated that DCM exhibited cytotoxic effects, particularly against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

- Toxicological Assessment : Another investigation assessed the toxicity of DCM using standard protocols. The compound showed moderate toxicity levels in vitro, necessitating further studies to evaluate its safety profile for potential therapeutic use .

Research Findings Summary

科学的研究の応用

Organic Synthesis

Diethyl (3-chloropropyl)malonate serves as an important building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Michael Addition Reactions : This compound can undergo Michael addition with various nucleophiles, forming β-keto esters or β-amino acids. For instance, studies have demonstrated its use in the synthesis of polyfunctionalized β,γ-unsaturated enones through KCO-catalyzed reactions with substituted 1,2-allenic ketones .

- Synthesis of Pregabalin Derivatives : this compound has been utilized in the synthesis of Pregabalin and its derivatives through organocatalytic Michael additions to nitroalkenes .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Michael Addition | β-Keto esters | |

| Synthesis of Pregabalin Derivatives | Nitroalkene derivatives | |

| Arylation | α-Aryl malonates |

Medicinal Chemistry

In medicinal chemistry, this compound is significant for drug development. Its derivatives have shown potential as anticonvulsants and analgesics.

- Anticonvulsant Activity : Research indicates that compounds derived from this compound exhibit anticonvulsant properties similar to those of Pregabalin, making it a candidate for further pharmacological studies .

Biochemical Applications

This compound is also utilized in biochemical applications:

- Bioprocessing : The compound plays a role in bioprocessing technologies, including cell culture and gene therapy applications. Its derivatives are used in the production of biologically active compounds .

- Chromatography and Molecular Testing : It is employed in various chromatography techniques and molecular testing methods due to its chemical stability and reactivity .

Table 2: Biochemical Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Bioprocessing | Used in cell culture and gene therapy | |

| Chromatography | Employed in separation techniques | |

| Molecular Testing | Utilized in diagnostic methods |

Case Study 1: Synthesis of β-Keto Esters

A study published in The Journal of Organic Chemistry demonstrated the successful synthesis of β-keto esters using this compound as a key intermediate. The reaction was catalyzed by KCO, leading to high yields of the desired products under mild conditions .

Case Study 2: Development of Anticonvulsants

Research on the anticonvulsant activity of this compound derivatives revealed their effectiveness comparable to existing medications like Pregabalin. The study highlighted the potential for these compounds to be developed into new therapeutic agents for epilepsy treatment .

化学反応の分析

Enolate Formation and Alkylation

The α-hydrogens adjacent to the two carbonyl groups exhibit significant acidity (pKₐ ~ 13), enabling enolate formation under basic conditions. This reaction is central to the malonic ester synthesis pathway .

Mechanism :

-

Enolate Generation : Treatment with a strong base (e.g., NaOEt) deprotonates the α-carbon, forming a resonance-stabilized enolate.

-

Alkylation : The enolate undergoes nucleophilic attack on an alkyl halide (e.g., methyl iodide) via an Sₙ2 mechanism, yielding an alkylated malonate derivative.

Example :

Reaction with methyl iodide produces diethyl (3-chloropropyl, methyl)malonate. Subsequent hydrolysis and decarboxylation yield a substituted acetic acid with a 3-chloropropyl chain .

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl substituent serves as an electrophilic site for nucleophilic substitution (Sₙ2 or Sₙ1), enabling functional group interconversion.

Reaction Table :

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, heat | Diethyl (3-hydroxypropyl)malonate | Precursor to diols or epoxides |

| Ammonia (NH₃) | Ethanol, reflux | Diethyl (3-aminopropyl)malonate | Amino acid synthesis |

| Cyanide (CN⁻) | DMF, 60°C | Diethyl (3-cyanopropyl)malonate | Nitrile intermediates for pharmaceuticals |

The chlorine atom’s displacement is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures .

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic or basic conditions, followed by decarboxylation to form carboxylic acids.

Steps :

-

Ester Hydrolysis : Treatment with NaOH converts the esters to sodium carboxylates.

-

Acidification : Protonation yields the dicarboxylic acid.

-

Decarboxylation : Heating induces loss of CO₂, producing a substituted acetic acid with a 3-chloropropyl group.

Outcome :

This pathway is critical for synthesizing α-alkylated carboxylic acids .

Claisen Condensation

Diethyl (3-chloropropyl)malonate participates in Claisen condensation with esters or ketones, forming β-ketoesters.

Reaction :

The reaction requires alkoxide bases (e.g., NaOEt) and is sterically influenced by the chloropropyl group .

Bromination at the α-Position

The α-hydrogens react with bromine (Br₂) in the presence of a Lewis acid (e.g., PBr₃), yielding diethyl (3-chloropropyl, α-bromo)malonate.

Application :

Brominated derivatives serve as intermediates in the synthesis of halogenated pharmaceuticals .

Reductive Amination

The chloropropyl group can be converted to an amine via catalytic hydrogenation (e.g., H₂/Pd-C), forming diethyl (3-aminopropyl)malonate.

Mechanism :

This product is a precursor to amino acid analogs .

特性

IUPAC Name |

diethyl 2-(3-chloropropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOPYKKJFZHTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171987 | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-43-2 | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-chloropropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。